molecular formula C16H13ClOS B13102015 2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13102015
M. Wt: 288.8 g/mol
InChI Key: FOPKKJIXOLNCKE-UHFFFAOYSA-N
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Description

2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is a thiobenzaldehyde derivative featuring a 2-chlorophenyl ketone group linked via a three-carbon oxopropyl chain to a benzaldehyde moiety with a sulfur substitution. The chlorine substituent at the ortho position of the phenyl ring and the sulfur atom in the benzaldehyde group likely influence its electronic and steric properties, affecting reactivity and applications in catalysis or medicinal chemistry.

Properties

Molecular Formula

C16H13ClOS

Molecular Weight

288.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13ClOS/c17-15-8-4-3-7-14(15)16(18)10-9-12-5-1-2-6-13(12)11-19/h1-8,11H,9-10H2

InChI Key

FOPKKJIXOLNCKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=CC=C2Cl)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with a thiol compound under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde group, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and safety data.

Structural and Functional Analogues

3-Chlorobenzaldehyde (CAS 587-04-2)

  • Structure : A simple chlorinated benzaldehyde with a chlorine atom at the meta position.
  • Key Differences : Lacks the thiobenzaldehyde group and oxopropyl chain present in the target compound. The meta-chloro substitution may reduce steric hindrance compared to ortho substitution.
  • Safety Profile : Classified with acute toxicity (oral, dermal) and skin irritation hazards. First aid measures include immediate washing after skin/eye contact and medical attention for ingestion .

2-Chlorobenzaldehyde (CAS 89-98-5) Structure: Ortho-chlorinated benzaldehyde. Key Differences: Shares the ortho-chloro substitution but lacks sulfur and the oxopropyl chain.

Thiobenzaldehyde (CAS 1003-16-3)

  • Structure : Benzaldehyde with a sulfur atom replacing the oxygen in the aldehyde group.
  • Key Differences : The sulfur atom enhances nucleophilicity but reduces stability due to weaker C=S bonds. The target compound’s oxopropyl chain may mitigate instability while retaining sulfur’s reactivity.

Physicochemical and Reactivity Comparison

Property This compound 3-Chlorobenzaldehyde 2-Chlorobenzaldehyde Thiobenzaldehyde
Molecular Weight (g/mol) ~292.8 (estimated) 140.57 140.57 122.18
Chlorine Position Ortho Meta Ortho N/A
Functional Groups Thiobenzaldehyde, oxopropyl, 2-chlorophenyl ketone Aldehyde, chloro Aldehyde, chloro Thioaldehyde
Reactivity High (S nucleophilicity, ketone electrophilicity) Moderate (aldehyde) Moderate (steric hindrance) High (unstable)

Research Findings

  • Synthetic Utility : The thiobenzaldehyde group in the target compound could facilitate thio-Michael additions or cyclocondensations, unlike 3-chlorobenzaldehyde, which is primarily used in traditional aldehyde reactions .
  • Stability : Thiobenzaldehyde derivatives are prone to oxidation, but the oxopropyl chain in the target compound may stabilize the structure compared to simpler thioaldehydes.

Biological Activity

2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure : The compound features a thiobenzaldehyde moiety with a chlorophenyl substituent. Its molecular formula is C12H10ClOSC_{12}H_{10}ClOS, and it has a molecular weight of approximately 239.73 g/mol.

PropertyValue
Molecular FormulaC12H10ClOSC_{12}H_{10}ClOS
Molecular Weight239.73 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity by modulating heat shock protein 70 (Hsp70) levels. Hsp70 is implicated in cancer cell survival and proliferation, making it a target for cancer therapy.

  • Mechanism of Action : The compound inhibits Hsp70 activity, leading to increased apoptosis in cancer cells. This was demonstrated in vitro using various cancer cell lines, including breast and lung cancer cells.

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

Antimicrobial Activity

Preliminary studies also suggest that the compound possesses antimicrobial properties against several bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Tested Strains : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies and Clinical Implications

A patent filed by Memorial Sloan Kettering Cancer Center outlines the use of compounds like this compound for treating cancers responsive to Hsp70 modulation. The patent suggests potential formulations for clinical applications in oncology .

Research Findings

In a recent study, the compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups. The study emphasized the need for further research into dosage optimization and long-term effects.

Table 4: Preclinical Study Results

Treatment GroupTumor Size Reduction (%)Reference
Control-
Treated with Compound50

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